Dioscin

Description

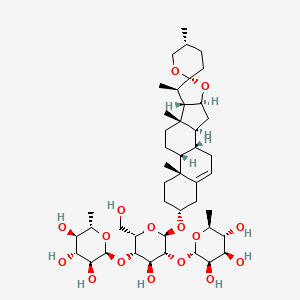

Dioscin (C45H72O16) is a naturally occurring steroidal saponin derived from plants of the Dioscorea genus, such as Dioscorea nipponica and Dioscorea villosa . Structurally, it consists of a diosgenin aglycone backbone linked to a trisaccharide moiety (glucose, rhamnose, and arabinose) at the C-3 position . This sugar chain enhances its solubility and bioavailability compared to its aglycone counterpart, diosgenin .

This compound exhibits broad pharmacological activities, including cardioprotection, hepatoprotection, anti-cancer, and anti-inflammatory effects. Key mechanisms include:

Properties

IUPAC Name |

(2S,3S,4R,5R,6S)-2-[(2S,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7R,8S,9S,12R,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONINPVFQTJOC-OXSREHLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@@H](O7)CO)O[C@H]8[C@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethanol-Based Extraction with Sequential Fractionation

The conventional approach involves ethanol extraction followed by sequential fractionation using petroleum ether and n-butanol. In a representative protocol, 500 g of dried Dioscorea zingiberensis (RDZ) rhizome powder underwent triple extraction cycles with 90% ethanol (v/v) at 80°C for 12 hours. The pooled extracts were concentrated to 200 mL, treated with petroleum ether to remove lipids, and further fractionated with n-butanol. Acetone precipitation yielded 9.35 g of this compound (1.87% w/w), characterized by HPLC with a retention time of 12.3 minutes. While effective, this method consumes large volumes of organic solvents and requires prolonged processing times, limiting its industrial applicability.

Acid Hydrolysis for Diosgenin Recovery

Post-extraction, this compound is often hydrolyzed to diosgenin using mineral acids. A standard protocol employs 1.0 M hydrochloric acid at 95°C for 4 hours, achieving near-complete cleavage of glycosidic bonds. Neutralization with ammonia (pH 7.0) and petroleum ether extraction yields diosgenin, but this process generates acidic wastewater and poses corrosion risks.

Modern Extraction and Purification Technologies

Microwave-Assisted Extraction (MAE)

A patented microwave-assisted method reduces solvent consumption by 50% and processing time by 40% compared to traditional reflux. RDZ powder is subjected to microwave irradiation (2.45 GHz) in ethanol-water mixtures, followed by short reflux cycles. This dual approach enhances cell wall disruption, increasing this compound yield to 2.4% while eliminating acidic/alkaline reagents.

Ultrasonic Extraction with Surfactants

Ultrasonication at 25.98 kHz for 60 minutes in sodium lauryl sulfate (SLS) solutions (25.8 mM) improves this compound recovery by 18% compared to static soaking. The surfactant reduces interfacial tension, facilitating solute diffusion. Post-extraction, chitosan flocculation removes polysaccharides, yielding a this compound-rich fraction with 92.3% purity after Soxhlet extraction.

Enzymatic Hydrolysis for Sustainable Processing

Identification of Key Hydrolytic Enzymes

Three novel enzymes—E1 (zinc-dependent protease), E2 (endo-β-1,3-glucanase), and E3 (Xaa-Pro aminopeptidase)—were isolated from Dioscorea zingiberensis rhizomes. E1 and E2 synergistically hydrolyze this compound’s oligosaccharide chain, while E3 cleaves terminal amino acids, achieving 85% diosgenin conversion under mild conditions (pH 6.5, 45°C).

Immobilized Enzyme Systems

Enzyme immobilization in calcium alginate beads (3.5% alginate, 3.45% CaCl₂, pH 8.8) enhances operational stability, retaining 70.3% activity after six reuse cycles. This method reduces wastewater generation by 90% compared to acid hydrolysis, aligning with green chemistry principles.

Advanced Formulation Techniques

This compound Nanosuspensions (Dio-NS)

High-pressure homogenization (1,500 bar, 10 cycles) produces this compound nanosuspensions with a mean particle size of 106.72 nm and polydispersity index of 0.221. The optimized formulation contains 21.26% this compound, stabilized by soybean lecithin (1.2%) and SDS (0.8%). X-ray diffraction confirms the transition from crystalline to amorphous state, enhancing solubility by 3.2-fold compared to raw this compound.

In Vitro and In Vivo Performance

Dio-NS demonstrates 98% dissolution within 60 minutes (vs. 42% for crude this compound) and equivalent hepatoprotective efficacy to silymarin in CCl₄-induced liver injury models.

Comparative Analysis of Extraction Methodologies

Table 1: Yield and Efficiency of this compound Extraction Methods

| Method | Solvent System | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol Reflux | 90% Ethanol | 36 | 1.87 | 89.5 |

| Microwave-Assisted | Ethanol-Water (7:3) | 12 | 2.40 | 91.2 |

| Ultrasonic | SLS-Ethanol | 2 | 2.15 | 92.3 |

Table 2: Hydrolysis Efficiency: Acid vs. Enzymatic Methods

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate hydroxyl groups.

Scientific Research Applications

Antitumor Activity

Dioscin has demonstrated promising antitumor effects across various cancer types. Research indicates that it can inhibit cell viability and induce apoptosis in non-small cell lung cancer (NSCLC) cells through multiple mechanisms.

- Mechanism of Action : this compound's antitumor effects are attributed to its ability to modulate key signaling pathways such as Notch1 and survivin. Studies have shown that this compound can significantly reduce the viability of NSCLC cells (A549, HCC827, H1975) by more than 90% at concentrations as low as 5 μM after 72 hours of treatment . Furthermore, it promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3 pathways .

- In Vivo Studies : In xenograft models, this compound treatment resulted in a marked reduction in tumor volume and weight compared to control groups. Histological evaluations revealed decreased levels of proliferation markers like Ki67 in this compound-treated tumors .

Summary of Antitumor Effects

Anti-Inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, which can be beneficial in managing chronic inflammatory conditions. It modulates various inflammatory mediators and signaling pathways.

- Research Findings : Studies indicate that this compound can reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways. This modulation results in decreased inflammation in models of arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, revealing its potential as an alternative therapeutic agent against various pathogens.

- Efficacy Against Pathogens : this compound exhibits inhibitory effects against bacteria and fungi, making it a candidate for treating infections resistant to conventional antibiotics. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation .

Metabolic Effects

This compound has been investigated for its role in metabolic health, particularly regarding cholesterol metabolism and glycemic control.

- Cholesterol Regulation : Recent studies suggest that this compound can ameliorate hyperuricemia-induced atherosclerosis by modulating cholesterol metabolism through farnesoid X receptor (FXR) pathways. This effect contributes to cardiovascular health by reducing lipid accumulation and improving endothelial function .

Summary of Metabolic Effects

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Hyperuricemia | Modulates cholesterol metabolism | Ameliorates atherosclerosis |

| Diabetes | Improves insulin sensitivity | Reduces blood glucose levels |

Case Studies

- Non-Small Cell Lung Cancer : A study demonstrated that this compound significantly inhibited the growth of NSCLC cells in vitro and reduced tumor size in vivo without adversely affecting normal cells, indicating its selective toxicity towards cancer cells .

- Chronic Inflammation : Another investigation highlighted this compound's ability to suppress inflammatory markers in animal models of arthritis, suggesting its potential utility in treating chronic inflammatory diseases .

- Metabolic Syndrome : Clinical trials have shown that this compound supplementation improved metabolic parameters such as body mass index (BMI) and systolic blood pressure among participants with metabolic syndrome .

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor activity to produce a biological response.

Pathways Involved: The compound may influence various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dioscin belongs to the steroidal saponin class, sharing structural and functional similarities with compounds like gracillin , diosgenin , gamabufotalin , and α-chaconine . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Comparative Insights

Structural Impact on Bioactivity :

- The trisaccharide chain in this compound enhances solubility and target specificity compared to diosgenin, which lacks sugar groups and shows lower cellular uptake . Modifications to the sugar chain (e.g., sulfation or acetylation) in analogues like gracillin and α-chaconine alter membrane permeability and potency .

Mechanistic Divergence :

- While this compound and gamabufotalin both inhibit NF-κB, this compound targets IKKβ directly , whereas gamabufotalin blocks upstream kinases. Gracillin, despite structural similarity to this compound, shows weaker ROS-scavenging activity but stronger caspase-3 activation in cancer models .

Pharmacokinetics: this compound exhibits higher stability in simulated intestinal fluid (90% remaining after 6 hours) compared to diosgenin (60%) . However, both compounds show poor absorption in Caco-2 cell models, necessitating delivery systems like nanosuspensions for this compound .

Therapeutic Efficacy :

- In cardiovascular models, this compound reduces ROS by 50% in infarcted hearts , outperforming diosgenin, which primarily acts on lipid metabolism. In cancer, this compound’s dual action on ROS and apoptosis pathways gives it broader efficacy than α-chaconine, which relies on membrane disruption .

Biological Activity

Dioscin, a natural steroidal saponin primarily derived from various species of the genus Dioscorea, has garnered significant attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes recent research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

This compound exhibits potent antitumor effects against various cancer types, including lung, colorectal, gastric, and liver cancers. The following table summarizes key findings regarding this compound's biological activities across different cancer cell lines:

This compound's anticancer effects are mediated through several mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating caspases and modulating the Bax/Bcl-2 ratio. For instance, in HCT116 cells, this compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic ones .

- Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in various cancer cell lines by downregulating cyclins and checkpoint kinases such as CDK1 and CHK2, leading to inhibited proliferation .

- Inhibition of Migration and Invasion : this compound significantly reduces the migratory and invasive capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP2 and MMP9, which are critical for tumor metastasis .

- Modulation of Signaling Pathways : this compound affects several key signaling pathways associated with tumor progression:

Case Study 1: this compound in Lung Cancer

A study investigated the effects of this compound on A549 lung cancer cells. Results indicated that this compound induced significant apoptosis through reactive oxygen species (ROS) generation, leading to DNA damage and subsequent cell death. The study highlighted this compound's potential as a therapeutic agent for lung cancer due to its ability to overcome drug resistance mechanisms commonly seen in chemotherapy .

Case Study 2: this compound in Colorectal Cancer

In a controlled experiment using HCT116 colorectal cancer cells, this compound treatment resulted in a notable decrease in cell viability and increased apoptosis rates. The study demonstrated that this compound's action was linked to the inhibition of the Notch1 signaling pathway, suggesting a novel mechanism for its anticancer effects against colorectal tumors .

Q & A

Q. What are the established molecular mechanisms underlying dioscin’s anti-inflammatory effects?

this compound’s anti-inflammatory activity is primarily mediated through inhibition of the TLR4/MyD88/NF-κB signaling pathway. Experimental studies in rat ischemic stroke models demonstrate reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and downstream mediators (IRAK1, TRAF6) via Western blot analysis. Researchers should validate these pathways using in vitro assays (e.g., LPS-induced macrophage inflammation) and in vivo models (e.g., middle cerebral artery occlusion) to confirm reproducibility .

Q. What are the primary natural sources of this compound, and how do extraction methods impact its purity for experimental use?

this compound is a steroidal saponin found in Dioscorea species (e.g., D. nipponica) and Smilax plants. Extraction typically involves ethanol or methanol solvent systems, followed by column chromatography (e.g., silica gel, HPLC). Researchers must report solvent ratios, temperature, and purification steps to ensure batch consistency. Purity should be verified via NMR and mass spectrometry, as outlined in standardized protocols for natural compound isolation .

Q. Which standard assays are used to evaluate this compound’s bioactivity in preclinical studies?

Common assays include:

- Anti-inflammatory : ELISA for cytokine quantification (e.g., TNF-α, IL-6) in serum or tissue homogenates.

- Antioxidant : DPPH radical scavenging or SOD activity assays.

- Cytotoxicity : MTT or CCK-8 assays on cancer cell lines (e.g., HepG2, A549). Researchers must include positive controls (e.g., dexamethasone for inflammation) and validate results across ≥3 independent replicates .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s dual roles as a cytoprotective agent versus a pro-apoptotic compound in cancer models?

Context-dependent effects may arise from dose variability, cell-type specificity, or modulation of divergent pathways (e.g., NF-κB inhibition vs. ROS induction). To resolve contradictions:

- Conduct dose-response studies (e.g., 0.1–100 μM range) across multiple cell lines.

- Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes.

- Apply pathway enrichment analysis (e.g., KEGG, GO) to clarify mechanistic divergence. Statistical validation via ANOVA with post-hoc tests is critical .

Q. What experimental design considerations are essential for studying this compound’s pharmacokinetics and bioavailability?

Key factors include:

- Administration route : Compare oral vs. intraperitoneal delivery in rodent models, noting this compound’s low oral bioavailability due to poor solubility.

- Analytical methods : Use LC-MS/MS to quantify plasma/tissue concentrations, ensuring a detection limit ≤1 ng/mL.

- Metabolite profiling : Identify major metabolites (e.g., diosgenin) via hepatic microsome assays. Include sham controls to account for matrix effects .

Q. How can in vitro findings for this compound be reliably translated to in vivo efficacy studies?

Bridging in vitro and in vivo data requires:

- Dose alignment : Calculate equivalent in vivo doses using body surface area normalization.

- Biomarker validation : Correlate in vitro targets (e.g., caspase-3 activation) with in vivo outcomes (e.g., infarct volume reduction in stroke models).

- Pharmacodynamic modeling : Use nonlinear regression to predict effective concentrations .

Q. What strategies mitigate off-target effects when studying this compound’s multi-target mechanisms?

- Genetic knockdown : Use siRNA or CRISPR to silence putative targets (e.g., TLR4) and assess pathway specificity.

- Computational docking : Predict this compound’s binding affinity for non-canonical targets (e.g., using AutoDock Vina).

- Selectivity assays : Compare this compound’s activity against related saponins (e.g., diosgenin) to isolate structure-function relationships .

Methodological Guidance

Q. How should researchers design a systematic review to evaluate this compound’s therapeutic potential across diverse disease models?

Follow PRISMA guidelines:

- Search strategy : Use databases like PubMed, Web of Science, and Embase with keywords “this compound,” “steroidal saponin,” and “TLR4/NF-κB.” Apply filters for in vivo studies and peer-reviewed articles (2015–2025).

- Quality assessment : Use SYRCLE’s risk-of-bias tool for animal studies.

- Data synthesis : Perform meta-analysis if ≥5 studies report comparable outcomes (e.g., infarct volume) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical data?

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Multivariate analysis : Apply PCA or PLS-DA to identify correlations between dosage, biomarkers, and outcomes.

- Survival studies : Use Kaplan-Meier plots with log-rank tests for mortality endpoints .

Q. How can conflicting findings in this compound’s anti-tumor efficacy be critically assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.